Cas no 936549-95-0 (1H-pyrrolo[2,3-b]pyridin-4-ylmethanol)
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol
- 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
- 1H-Pyrrolo[2,3-b]pyridine-4-methanol
- 4-Hydroxymethyl-7-azaindole
- PubChem18276
- RW3101
- FCH867896
- 5911AC
- PB18980
- AX8097943
- ST2402101
- AB0095297
- 4-(HYDROXYMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE
- CS-0052501
- 936549-95-0
- AMY9664
- MFCD09263242
- AKOS006330863
- SY097325
- 7-Azaindole-4-methanol
- P10711
- SCHEMBL1748621
- AS-50612
- DTXSID00628561
-
- MDL: MFCD09263242
- Inchi: 1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10)
- InChI Key: ZMFRPQLVYGJDTN-UHFFFAOYSA-N
- SMILES: OCC1C=CN=C2C=1C=CN2
Computed Properties
- Exact Mass: 148.063662883g/mol
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 48.9
Experimental Properties
- Density: 1.360
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H178326-500mg |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol |
936549-95-0 | 97% | 500mg |
¥10506.90 | 2023-09-02 | |
| Fluorochem | 215713-1g |
1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol |
936549-95-0 | 95% | 1g |
£506.00 | 2022-02-28 | |
| Fluorochem | 215713-5g |
1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol |
936549-95-0 | 95% | 5g |
£1574.00 | 2022-02-28 | |
| Fluorochem | 215713-10g |
1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol |
936549-95-0 | 95% | 10g |
£2453.00 | 2022-02-28 | |
| Alichem | A029190444-1g |
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol |
936549-95-0 | 95% | 1g |
$615.25 | 2023-08-31 | |
| Chemenu | CM148252-1g |
4-Hydroxymethyl-7-azaindole |
936549-95-0 | 95%+ | 1g |
$1039 | 2021-08-05 | |
| Matrix Scientific | 122915-1g |
4-Hydroxymethyl-7-azaindole, 95+% |
936549-95-0 | 95+% | 1g |
$1073.00 | 2023-09-09 | |
| TRC | A421350-10mg |
4-Hydroxymethyl-7-azaindole |
936549-95-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A421350-50mg |
4-Hydroxymethyl-7-azaindole |
936549-95-0 | 50mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A421350-100mg |
4-Hydroxymethyl-7-azaindole |
936549-95-0 | 100mg |
$ 210.00 | 2022-06-08 |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol Suppliers
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
Recent Advances in the Study of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol (CAS: 936549-95-0) and Its Applications in Chemical Biology and Medicine
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol (CAS: 936549-95-0) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule modulators of protein function.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol as a scaffold for the design of selective JAK2 inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against JAK2, a kinase implicated in myeloproliferative disorders, with IC50 values in the low nanomolar range. The study also revealed that the hydroxymethyl group at the 4-position of the pyrrolopyridine ring plays a critical role in binding interactions with the kinase's ATP-binding site.
In addition to its applications in kinase inhibition, 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol has been investigated as a building block for the synthesis of fluorescent probes. A recent publication in Chemical Communications described the development of a series of pyrrolopyridine-based fluorescent sensors for detecting metal ions in biological systems. The researchers utilized the hydroxymethyl group of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol to introduce various fluorophores, resulting in probes with high selectivity for zinc and copper ions.
Another area of active research involves the use of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A 2022 study in ACS Chemical Biology reported the successful incorporation of this compound into a PROTAC designed to target the androgen receptor for degradation. The hydroxymethyl group served as a convenient handle for linking the target-binding moiety to the E3 ligase-recruiting component, demonstrating the versatility of this scaffold in modern drug discovery approaches.
Recent synthetic methodology developments have also focused on improving the accessibility of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol and its derivatives. A 2023 paper in Organic Letters described a novel palladium-catalyzed cross-coupling approach that allows for the efficient introduction of diverse substituents at various positions of the pyrrolopyridine core. This advancement is expected to facilitate the exploration of structure-activity relationships in medicinal chemistry programs utilizing this scaffold.
From a pharmacological perspective, pharmacokinetic studies of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol derivatives have shown promising results. A recent investigation published in Drug Metabolism and Disposition reported favorable absorption and distribution profiles for several clinical candidates based on this scaffold, with particular emphasis on their ability to cross the blood-brain barrier, suggesting potential applications in central nervous system disorders.
Looking forward, the unique structural features of 1H-pyrrolo[2,3-b]pyridin-4-ylmethanol continue to inspire innovative applications in chemical biology and drug discovery. Ongoing research is exploring its potential in covalent inhibitor design, allosteric modulation of protein-protein interactions, and as a component of bifunctional chemical tools for studying cellular processes. The compound's versatility and the growing body of research supporting its various applications position it as an important scaffold in contemporary medicinal chemistry.
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